molecular formula C10H14ClN3O2 B12511706 N-(2-nitrophenyl)pyrrolidin-3-amine hydrochloride

N-(2-nitrophenyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B12511706
M. Wt: 243.69 g/mol
InChI Key: NEWCOMBVUIEGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a nitrophenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a simple pyrrolidine ring.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-dione: A derivative with carbonyl groups at the second and fifth positions.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential biological activities compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

N-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H

InChI Key

NEWCOMBVUIEGMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=CC=CC=C2[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.